molecular formula C9H11ClFNO3 B13564680 Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride

Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride

Cat. No.: B13564680
M. Wt: 235.64 g/mol
InChI Key: MUCLVXMUWRKNKX-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride is a fluorinated benzoate ester derivative with a hydrochloride salt, characterized by its amino, fluoro, and methoxy substituents on the aromatic ring. This compound is of significant interest in pharmaceutical and agrochemical research due to its structural versatility. The fluorine atom at the 2-position enhances metabolic stability and lipophilicity, while the methoxy group at the 4-position influences electronic properties and solubility. The hydrochloride salt improves its crystallinity and stability, making it suitable for formulation studies .

Properties

Molecular Formula

C9H11ClFNO3

Molecular Weight

235.64 g/mol

IUPAC Name

methyl 3-amino-2-fluoro-4-methoxybenzoate;hydrochloride

InChI

InChI=1S/C9H10FNO3.ClH/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11;/h3-4H,11H2,1-2H3;1H

InChI Key

MUCLVXMUWRKNKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride typically involves multi-step organic reactions. One common method starts with the methylation of 3-amino-2-fluoro-4-hydroxybenzoic acid, followed by esterification to form the benzoate ester. The reaction conditions often require the use of methanol and a strong acid catalyst like hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and fluoro groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. The methoxy group can also affect the compound’s solubility and membrane permeability, impacting its overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues share core benzoate or ester frameworks but differ in substituent patterns, which critically impact their physicochemical and biological properties. Key comparisons include:

Compound Substituents Key Features Reference
Methyl 3-amino-2-fluoro-4-methoxybenzoate HCl 2-F, 3-NH₂, 4-OCH₃, HCl salt Enhanced metabolic stability, moderate solubility in polar solvents (e.g., DMSO)
Metabutoxycaine Hydrochloride 3-NH₂, 2-butyloxy, HCl salt Bulkier alkyl chain increases lipophilicity; lower aqueous solubility
17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester HCl Complex yohimbane skeleton, ester Targets adrenergic receptors; high steric hindrance limits bioavailability
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl Branched alkyl chain, methylamino Improved membrane permeability; used in peptide mimetics

Key Observations :

  • Fluorine vs. Alkyl Substituents : The 2-fluoro group in the target compound reduces metabolic oxidation compared to alkyl chains (e.g., butyloxy in Metabutoxycaine) .
  • Amino Group Positioning: The 3-amino group facilitates hydrogen bonding, enhancing target binding affinity relative to methylamino derivatives like in .
Physicochemical Properties

Melting Points and Solubility :

  • The target compound’s melting point is unreported in the provided evidence, but analogues like Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl melt at 79–82°C , suggesting similar thermal stability.
  • Solubility in DMSO or EtOAC is inferred from purification methods (e.g., column chromatography with CH₂Cl₂/EtOAc gradients in ).

Biological Activity

Methyl 3-amino-2-fluoro-4-methoxybenzoate hydrochloride, often referred to as MAFM, is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MAFM is characterized by the presence of an amino group, a fluorine atom, and a methoxy group attached to a benzoate ester. Its molecular formula is C10H12ClFNO3, which contributes to its unique chemical properties and biological interactions.

Biological Activities

MAFM has been investigated for various biological activities, including:

  • Antifungal Activity : MAFM exhibits significant antifungal properties, particularly against Candida albicans, a common pathogen responsible for infections in humans. The compound's mechanism involves disrupting fungal cell membranes and inhibiting growth.
  • Antiviral Activity : The compound has shown effectiveness against Herpes Simplex Virus Type 1 (HSV-1) in vitro, suggesting potential as an antiviral agent.
  • Anticancer Properties : MAFM has demonstrated anticancer activity across several cancer cell lines, including hepatoma, breast (MCF-7), and lung cancer cells. Notably, low micromolar GI50 values were observed, indicating potent growth inhibition in these cell lines .

The biological activity of MAFM can be attributed to its functional groups:

  • Amino Group : Facilitates hydrogen bonding with biological macromolecules, influencing various biochemical pathways.
  • Fluorine Atom : Enhances reactivity and may contribute to specific interactions with molecular targets due to its electronegativity.

These characteristics allow MAFM to modulate enzyme activity and receptor interactions effectively, leading to its observed biological effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of MAFM, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 2-amino-3-methoxybenzoateAmino and methoxy groups at different positionsLess versatile in interactions
Methyl 3-aminobenzoateLacks methoxy groupReduced biological activity compared to MAFM
Methyl 3-amino-4-methoxybenzoateMethoxy group in a different positionSimilar but less effective in certain pathways

MAFM's specific arrangement of functional groups provides distinct reactivity and biological activity compared to these analogs.

Case Studies

  • Antifungal Study : In a controlled experiment, MAFM was tested against Candida albicans. Results indicated that concentrations as low as 10 µg/mL inhibited fungal growth by over 70%, showcasing its potential as an antifungal agent.
  • Anticancer Research : A series of studies evaluated the effects of MAFM on various cancer cell lines. The compound was found to induce apoptosis in hepatoma cells at concentrations below 5 µM, highlighting its potential as a therapeutic candidate .
  • Enzyme Interaction Studies : Research has shown that MAFM acts as both a substrate and an inhibitor for specific enzymes involved in metabolic pathways. This dual role enhances its utility in drug development.

Safety and Toxicity

MAFM exhibits relatively low toxicity levels in both human and animal models. However, caution is advised at high doses, where adverse effects such as nausea and gastrointestinal disturbances may occur. Ongoing studies are needed to establish comprehensive safety profiles.

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